molecular formula C6H6BrN3O2 B1375994 2-Bromo-4-(methylamino)-3-nitropyridine CAS No. 1396554-54-3

2-Bromo-4-(methylamino)-3-nitropyridine

Cat. No.: B1375994
CAS No.: 1396554-54-3
M. Wt: 232.03 g/mol
InChI Key: ZMAMQVGVCLDYMJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylamino)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, a methylamino group, and a nitro group

Mechanism of Action

Target of Action

It’s known that similar compounds participate in palladium catalyzed selective amination . This suggests that 2-Bromo-4-(methylamino)-3-nitropyridine might also interact with palladium catalysts in chemical reactions.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that this compound might also be involved in such reactions.

Biochemical Pathways

It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that this compound might also affect similar pathways.

Result of Action

It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that this compound might also have similar effects.

Action Environment

It’s known that the broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions , suggesting that this compound might also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methylamino)-3-nitropyridine typically involves the bromination of 4-(methylamino)-3-nitropyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methylamino)-3-nitropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.

    Reduction Reactions: Typical reducing agents are palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: The major product is 2-Bromo-4-(methylamino)-3-aminopyridine.

    Oxidation Reactions: Products include 2-Bromo-4-(nitrosoamino)-3-nitropyridine or 2-Bromo-4-(nitroamino)-3-nitropyridine.

Scientific Research Applications

2-Bromo-4-(methylamino)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the nitro and methylamino groups, making it less reactive in certain types of chemical reactions.

    4-(Methylamino)-3-nitropyridine: Lacks the bromine atom, which limits its use in substitution reactions.

    2-Bromo-3-nitropyridine:

Uniqueness

2-Bromo-4-(methylamino)-3-nitropyridine is unique due to the presence of all three functional groups (bromine, methylamino, and nitro) on the pyridine ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in different fields of research.

Properties

IUPAC Name

2-bromo-N-methyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAMQVGVCLDYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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